molecular formula C7H11ClF3NO5 B3041583 Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate CAS No. 328270-26-4

Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate

Cat. No. B3041583
CAS RN: 328270-26-4
M. Wt: 281.61 g/mol
InChI Key: QKLHFKMDBNNAQV-UHFFFAOYSA-N
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Description

This compound, also known as Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate, has a molecular formula of C7H11ClF3NO5 and a molecular weight of 281.61 . It is a derivative of cyanoacetohydrazides .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides have been used in the synthesis of a wide variety of heterocyclic compounds . They can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by its cyanoacetohydrazide component. Cyanoacetohydrazides can react with various reactants, including nucleophiles and electrophiles, to synthesize a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.61 . More specific properties such as boiling point, melting point, density, etc., would require more specific information or experimental data for accurate determination.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. Cyanoacetohydrazides, which are related to this compound, have been used in the synthesis of a wide variety of heterocyclic compounds, suggesting potential avenues for future research .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO4.H2O/c1-2-16-5(14)6(15,7(9,10)11)12-4(13)3-8;/h15H,2-3H2,1H3,(H,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLHFKMDBNNAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)CCl)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
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Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
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Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
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Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
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Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate

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